p53-Y220C Mutant Thermal Stabilization
SAR studies on pyrazine-2-carbonitrile derivatives by Klett et al. (2025) demonstrate that the 6-methyl-2-carbonitrile scaffold is the privileged core for p53-Y220C stabilization . The optimized derivative SN006/7-8, which retains the 6-methyl substitution pattern, achieved a ∆Tm of 5.0°C for T-p53C-Y220C, compared to only 1.8°C for the parent hit SN006 and 2.0°C for SN007 . In contrast, 5-methylpyrazine-2-carbonitrile (CAS 98006-91-8) has no reported p53 stabilization data and is structurally incapable of supporting the same binding mode due to the altered positioning of the electron-withdrawing nitrile group relative to the SNAr leaving group. The 5-chloro-6-methyl derivative (PDB 9G6T) confirmed covalent Cys220 engagement via X-ray crystallography at 1.56 Å resolution, providing direct structural validation of the 6-methyl scaffold's binding competency .
| Evidence Dimension | Thermal stabilization of T-p53C-Y220C mutant (∆Tm, °C) |
|---|---|
| Target Compound Data | 6-Methylpyrazine-2-carbonitrile serves as the core scaffold for SN006/7-8 derivative achieving ∆Tm = 5.0°C; 5-chloro-6-methylpyrazine-2-carbonitrile confirms Cys220 covalent binding by X-ray crystallography |
| Comparator Or Baseline | SN006 (early 6-methyl-pyrazine-carbonitrile derivative): ∆Tm = 1.82°C at 500 µM, 30 min; SN007: ∆Tm = 2.03°C at 250 µM, 30 min. 5-Methylpyrazine-2-carbonitrile: no reported DSF data |
| Quantified Difference | SN006/7-8 (6-methyl scaffold) achieves 2.7–3.2°C greater stabilization than early leads; 5-methyl regioisomer lacks any reported stabilization activity |
| Conditions | Differential scanning fluorimetry (DSF), T-p53C-Y220C protein, 1 mM compound, 24 h incubation at 20°C; protein-to-compound ratio 1:125 |
Why This Matters
For laboratories procuring building blocks for p53-Y220C stabilizer development, the 6-methyl substitution pattern is a structural prerequisite for target engagement; selecting the 5-methyl isomer would yield no measurable stabilization and wasted screening resources.
- [1] Klett T, Stahlecker J, Schwer M, et al. SNAr Reactive Pyrazine Derivatives as p53-Y220C Cleft Binders with Diverse Binding Modes. Drug Design, Development and Therapy. 2025;19:4727-4753. DOI: 10.2147/DDDT.S513792. View Source
- [2] PDB Entry 9G6T: p53-Y220C Core Domain Covalently Bound to 5-Chloro-6-methylpyrazine-2-carbonitrile. Klett T, Stahlecker J, et al. Deposited 2024. DOI: 10.2210/pdb9g6t/pdb. View Source
